D-Phe-D-phe-D-nle-D-arg-NH2
Description
Overview of Opioid Receptor Families and Endogenous Ligands
The opioid receptor system comprises several major families: the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively). nih.govwikipedia.org These G protein-coupled receptors are widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract. wikipedia.orgpharmacologyeducation.org Each receptor family is associated with distinct physiological effects. MOR activation is primarily linked to potent analgesia but also to undesirable side effects such as respiratory depression and euphoria. mdpi.compharmacologyeducation.org DOR agonists also exhibit analgesic properties, potentially with a lower risk of addiction, while KOR activation can induce analgesia but is often associated with dysphoria and sedation. mdpi.comwikipedia.org
The body produces its own opioid-like substances, known as endogenous opioid peptides, which bind to these receptors. nih.govnih.gov These include:
Endorphins: Primarily interact with mu-opioid receptors. nih.gov
Enkephalins: Show preference for delta-opioid receptors. nih.govsigmaaldrich.com
Dynorphins: Are the endogenous ligands for kappa-opioid receptors. nih.govsigmaaldrich.com
Endomorphins: Are highly selective for mu-opioid receptors. mdpi.comnih.gov
Nociceptin (B549756)/orphanin FQ: Binds to the nociceptin receptor (NOR), another member of the opioid receptor family. pharmacologyeducation.orgnih.gov
These endogenous peptides are integral to the body's natural pain-relief and reward mechanisms. nih.gov
Significance of Synthetic Peptides in Modulating Opioid Receptor Activity
While endogenous opioids are vital for physiological regulation, their therapeutic application is limited by factors such as low metabolic stability and poor bioavailability. mdpi.com This has spurred the development of synthetic peptides designed to overcome these limitations. mdpi.comingentaconnect.com Synthetic peptides offer the potential for:
Increased Selectivity: Engineering peptides to bind with high affinity to a specific opioid receptor subtype can help to isolate desired therapeutic effects and minimize off-target side effects. mdpi.combohrium.com
Enhanced Stability: Modifications to the peptide structure can protect them from rapid degradation by enzymes in the body, prolonging their therapeutic action. mdpi.comresearchgate.net
Altered Functional Properties: Synthetic peptides can be designed to act as agonists (activating the receptor), antagonists (blocking the receptor), or partial agonists, providing a versatile toolkit for modulating opioid receptor activity. bohrium.comresearchgate.net
Peripheral Restriction: A key goal in modern opioid research is the development of peripherally restricted agonists. These compounds are designed to act on opioid receptors in the peripheral nervous system, which are involved in pain signaling, without crossing the blood-brain barrier. mdpi.comtandfonline.com This approach aims to provide pain relief while avoiding the central nervous system side effects associated with traditional opioids. tandfonline.comfrontiersin.org
Rationale for D-Amino Acid Incorporation in Peptide Design
A crucial strategy in the design of synthetic peptides is the incorporation of D-amino acids, which are mirror images of the naturally occurring L-amino acids. mdpi.commdpi.com This substitution offers several significant advantages:
Increased Proteolytic Resistance: Peptides composed of D-amino acids are less susceptible to degradation by proteases, the enzymes that break down proteins and peptides. researchgate.netmdpi.com This enhanced stability increases the half-life of the peptide in the body, allowing for a more sustained therapeutic effect. mdpi.com
Unique Receptor Interactions: The different stereochemistry of D-amino acids can lead to unique binding conformations with receptors, potentially resulting in altered affinity, selectivity, and functional activity compared to their L-amino acid counterparts. mdpi.com In some cases, the presence of a D-amino acid is essential for receptor recognition and biological activity. mdpi.com
Improved Pharmacokinetic Properties: The increased stability and altered interactions of D-amino acid-containing peptides can lead to improved pharmacokinetic profiles. mdpi.com
Contextualization of D-Phe-D-phe-D-nle-D-arg-NH2 within Opioid Peptide Research
This compound is a synthetic tetrapeptide composed entirely of D-amino acids. nih.govnih.gov Its development is a direct result of the strategies outlined above, aiming to create a potent and selective opioid receptor ligand with desirable therapeutic properties. Specifically, this compound was identified through the screening of a tetrapeptide combinatorial library and was found to be a highly selective agonist for the kappa-opioid receptor. nih.govnih.gov A key characteristic of this peptide is its peripheral restriction, meaning it primarily acts on KORs outside of the central nervous system. nih.govwikipedia.org This positions it within a class of experimental analgesics designed to provide pain relief without the central side effects, such as dysphoria and sedation, that have limited the clinical use of other KOR agonists. mdpi.comnih.gov
Historical Development and Initial Characterization of this compound as FE200041/CR665
The tetrapeptide this compound was initially developed and characterized under the code FE200041. nih.govpatsnap.com Subsequent development has been undertaken by Cara Therapeutics, where it is known as CR665. tandfonline.comwikipedia.org It has also been referred to by the developmental code JNJ-38488502. wikipedia.org
Initial characterization of FE200041 revealed it to be a potent and exceptionally selective agonist for the human kappa-opioid receptor. nih.govpatsnap.com In vitro studies demonstrated its high affinity for the KOR with significantly lower affinity for the MOR and DOR. nih.govpatsnap.com
| Receptor | Selectivity vs. KOR |
|---|---|
| Human Mu Opioid Receptor (hMOR) | >30,000-fold |
| Human Delta Opioid Receptor (hDOR) | >68,000-fold |
Data from Vanderah et al., 2004. nih.govpatsnap.com
Furthermore, functional assays confirmed its agonist activity. nih.gov Animal studies showed that FE200041 produced peripherally mediated antinociceptive effects. nih.govpatsnap.com A key finding from these early studies was the compound's lack of central nervous system side effects, such as sedation or motor impairment, at doses significantly higher than those required for analgesia. nih.govpatsnap.com This initial pharmacological profile established FE200041/CR665 as a promising candidate for a peripherally restricted KOR agonist. nih.govdrugbank.com
Properties
CAS No. |
212710-26-4 |
|---|---|
Molecular Formula |
C30H44N8O4 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C30H44N8O4/c1-2-3-15-24(28(41)36-23(26(32)39)16-10-17-35-30(33)34)37-29(42)25(19-21-13-8-5-9-14-21)38-27(40)22(31)18-20-11-6-4-7-12-20/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,41)(H,37,42)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m1/s1 |
InChI Key |
RUOXNQGHBFJAES-ZGFBMJKBSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization for Research
Solid-Phase Peptide Synthesis (SPPS) Techniques for D-Phe-D-phe-D-nle-D-arg-NH2 and its Analogues
Solid-phase peptide synthesis (SPPS) is the predominant method for preparing this compound and its analogues. beilstein-journals.orgwikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. beilstein-journals.orgwikipedia.orgacs.org
Coupling Strategies and Protecting Group Chemistries
The formation of the peptide bond between amino acids requires the activation of the carboxyl group of the incoming amino acid. Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as aminium/uronium and phosphonium (B103445) salts such as HBTU, HATU, and PyBOP®. beilstein-journals.orgsigmaaldrich.com These reagents transform the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free amino group of the resin-bound peptide.
To prevent unwanted side reactions, the Nα-amino group of the incoming amino acid and any reactive side chains are protected with temporary protecting groups. beilstein-journals.orgwikipedia.org The most common strategy is the Fmoc/tBu approach. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the Nα-amino group, while acid-labile groups like tert-butyl (tBu), Boc (tert-butyloxycarbonyl), and Trt (trityl) protect the side chains of amino acids like Arginine. beilstein-journals.org
Incorporation of D-Amino Acids and C-Terminal Amidation
The synthesis of this compound specifically involves the incorporation of D-amino acids. This is achieved by using the corresponding Fmoc-protected D-amino acid derivatives during the coupling steps. pacific.edu The synthetic process is identical to that of L-amino acid incorporation, with the stereochemistry of the final peptide being determined by the starting materials. pacific.edu Challenges such as steric hindrance, especially with bulky residues like Arginine, may necessitate extended coupling times or double coupling to ensure complete reaction. biotage.com
A crucial feature of this peptide is the C-terminal amide. sid.irpeptide.com This is typically achieved by using a specific type of resin, such as a Rink amide or Sieber amide resin, which upon cleavage releases the peptide as a C-terminal amide. peptide.com Alternatively, a combination of solid-phase synthesis to build the protected peptide on a standard resin, followed by cleavage and a solution-phase amidation step can be employed. google.com Another approach involves aminolysis to cleave the peptide from the resin, directly forming the C-terminal amide. peptide.com
Purification and Analytical Characterization for Research Purity
Following synthesis and cleavage from the resin, the crude peptide must be purified and rigorously characterized to ensure it meets the standards for research use.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both purifying the crude peptide and assessing its final purity. nih.govresearchgate.net The peptide is separated based on its hydrophobicity, allowing for the removal of deletion sequences, incompletely deprotected peptides, and other byproducts. researchgate.net The purity of the final product is determined by integrating the area of the main peptide peak relative to the total peak area in the chromatogram. A purity of >95% is generally required for research applications. acs.org
Table 1: Illustrative HPLC Parameters for Peptide Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is essential for confirming the identity of the synthesized peptide by verifying its molecular weight. researchgate.netub.edu Electrospray ionization (ESI) is a common technique used to generate charged peptide ions, which are then analyzed to determine their mass-to-charge ratio (m/z). ub.edu The observed molecular weight should match the calculated theoretical mass of this compound. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C30H44N8O4 |
| Calculated Monoisotopic Mass | 580.3486 g/mol |
| Observed Mass (M+H)+ | 581.3559 m/z |
Spectroscopic Methods for Structural Validation (e.g., NMR, CD)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to provide detailed structural information about the peptide in solution. uzh.chnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can help to confirm the sequence and stereochemistry of the amino acid residues. mdpi.com
Strategies for Enhancing Peptide Stability in Research Applications
In peptide-based research, enhancing stability is a critical objective to ensure reliable and reproducible results. Native peptides are often susceptible to rapid degradation by proteases present in biological systems, which can limit their utility. A primary strategy to overcome this is the incorporation of non-natural amino acids, particularly D-amino acids. The substitution of naturally occurring L-amino acids with their D-enantiomers renders the peptide bonds unrecognizable to most common proteases, thereby significantly increasing the peptide's half-life in vitro and in vivo. uu.nlmdpi.com This enhanced stability allows for more accurate characterization of the peptide's biological activity and function. The tetrapeptide this compound serves as a quintessential example of this strategy, as it is composed entirely of D-amino acids, a feature that inherently provides substantial resistance to enzymatic degradation. nih.govgoogle.com
Enzymatic Stability Studies of this compound
The enzymatic stability of a peptide is a crucial parameter for its application in research, indicating its resistance to degradation by specific enzymes. For this compound, its composition of exclusively D-amino acids is the principal factor contributing to its profound enzymatic stability. nih.govgoogle.com Standard enzymatic assays are employed to quantify this resistance. These studies typically involve incubating the peptide with common proteases such as trypsin and chymotrypsin (B1334515), which are serine proteases that cleave peptide bonds C-terminal to specific amino acid residues (arginine/lysine for trypsin and bulky hydrophobic residues for chymotrypsin).
Due to the D-stereochemistry of the amino acid residues in this compound, the peptide is expected to be highly resistant to cleavage by these enzymes. nih.gov The active sites of proteases are stereospecific and are adapted to bind and cleave peptides composed of L-amino acids. The D-configuration of the amino acids in this tetrapeptide prevents proper binding to the active sites of these enzymes, thus inhibiting proteolytic activity. Research on various peptides incorporating D-amino acids has consistently demonstrated a significant increase in resistance to enzymatic breakdown. mdpi.compnas.org
Table 1: Predicted Enzymatic Stability of this compound This table is based on the generally established principles of protease resistance of D-peptides. Specific experimental data for this exact peptide were not available in the public domain.
| Enzyme | Target Cleavage Site (in L-peptides) | Predicted Stability of this compound | Rationale |
| Trypsin | C-terminus of Arginine (Arg) or Lysine (Lys) | High | The D-Arginine residue prevents recognition and cleavage by trypsin. nih.gov |
| Chymotrypsin | C-terminus of Phenylalanine (Phe), Tryptophan (Trp), or Tyrosine (Tyr) | High | The D-Phenylalanine residues are not recognized by the chymotrypsin active site. |
| Pepsin | C-terminus of aromatic amino acids (e.g., Phe) | High | Resistance is expected due to the D-configuration of the Phenylalanine residues. |
| Aminopeptidases | N-terminus of the peptide | High | The N-terminal D-Phenylalanine is resistant to cleavage by most aminopeptidases. |
| Carboxypeptidases | C-terminus of the peptide | High | The C-terminal amidation and the D-Arginine residue confer resistance to many carboxypeptidases. |
Evaluation of Proteolytic Resistance in Biological Matrices
To assess the stability of a peptide in a more physiologically relevant context, it is incubated in various biological matrices such as plasma, serum, or tissue homogenates. plos.orgnih.gov These matrices contain a complex mixture of proteases. The stability of this compound in such environments is anticipated to be high due to its all-D-amino acid composition. nih.govgoogle.com The inherent resistance to a broad spectrum of proteases conferred by the D-amino acids significantly prolongs the peptide's half-life in these complex biological fluids. mdpi.com
Studies on peptides composed of D-amino acids have shown substantially longer half-lives in plasma and serum compared to their L-amino acid counterparts. pnas.org For instance, the degradation of peptides in serum can be rapid, but the introduction of D-amino acids can extend the half-life from minutes to many hours. researchgate.net While specific quantitative data for this compound is not detailed in publicly available literature, the principles of peptide chemistry strongly support its high stability in biological matrices.
Table 2: Expected Proteolytic Resistance of this compound in Biological Matrices This table illustrates the expected high stability based on the known properties of D-peptides. Specific experimental half-life data for this peptide were not found in the reviewed literature.
| Biological Matrix | Major Proteases Present | Expected Half-Life of this compound | Comparison to L-Peptide Analogue |
| Human Plasma | Various endo- and exopeptidases | Significantly extended | Substantially longer than the corresponding all-L-tetrapeptide. |
| Human Serum | Similar to plasma, with additional proteases activated during clotting | Significantly extended | Substantially longer than the corresponding all-L-tetrapeptide. plos.orgnih.gov |
| Tissue Homogenate (e.g., liver, kidney) | High concentrations of intracellular and extracellular proteases | Extended, but may be shorter than in plasma/serum | Substantially longer than the corresponding all-L-tetrapeptide. |
Molecular Pharmacology and Receptor Binding Profile of D Phe D Phe D Nle D Arg Nh2
Quantitative Receptor Binding Assays
Quantitative receptor binding assays have been instrumental in elucidating the affinity and selectivity of D-Phe-D-phe-D-nle-D-arg-NH2 for opioid receptors. These studies consistently demonstrate its remarkable preference for the kappa opioid receptor over other opioid receptor types.
Affinity and Selectivity for Kappa Opioid Receptors (KOR)
This compound exhibits high affinity for the kappa opioid receptor. nih.govpsu.edu Identified through the screening of a tetrapeptide combinatorial library, this compound shows a strong preference for KOR. nih.govresearchgate.net Its selectivity for the human KOR is exceptionally high, being over 30,000-fold greater than for the human mu-opioid receptor (MOR) and 68,000-fold greater than for the human delta-opioid receptor (DOR). nih.govpsu.edunih.gov This unprecedented selectivity highlights its unique interaction with the kappa opioid receptor. psu.edunih.gov
Comparative Binding to Mu Opioid Receptors (MOR) and Delta Opioid Receptors (DOR)
In comparison to its high affinity for KOR, this compound displays significantly lower affinity for both mu and delta opioid receptors. nih.govpsu.edu The selectivity ratios of over 30,000 for MOR and 68,000 for DOR underscore its minimal interaction with these receptor subtypes. nih.govpsu.edunih.gov This pronounced selectivity is a key characteristic of its pharmacological profile.
Radioligand Displacement Studies (e.g., using tritiated opioid ligands)
Radioligand displacement studies have confirmed the binding characteristics of this compound. In these assays, the compound's ability to displace tritiated opioid ligands from their respective receptors is measured. For instance, studies have utilized radiolabeled versions of the compound itself ([3H]FE200041) to investigate its binding. psu.edu Other common radioligands used in these types of studies for opioid receptors include [3H]U69,593 for KOR, tritiated [D-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin (DAMGO) for MOR, and pCl-[D-Pen2,D-Pen5]-enkephalin for DOR. psu.edunih.gov The results from such studies provide the quantitative data for the high KOR selectivity observed. psu.edu
Receptor Binding Profile of this compound
| Receptor Subtype | Selectivity Fold-Difference (vs. KOR) |
|---|---|
| Kappa Opioid Receptor (KOR) | 1 |
| Mu Opioid Receptor (MOR) | >30,000 |
Functional Opioid Receptor Agonist Activity
Beyond its binding affinity, this compound demonstrates functional agonist activity at the kappa opioid receptor. This has been confirmed through various in vitro assays that measure the biological response triggered by the compound's interaction with the receptor.
In Vitro Tissue Bioassays (e.g., Guinea Pig Ileum Assay, Mouse Vas Deferens Assay)
The agonist properties of this compound have been demonstrated in classic in vitro tissue bioassays. psu.edunih.gov The guinea pig ileum (GPI) assay, which is rich in mu and kappa opioid receptors, and the mouse vas deferens (MVD) assay, which primarily expresses delta and kappa opioid receptors, are standard models for assessing opioid activity. nih.govgoogle.com In these assays, the compound has shown efficacious agonist activity, indicating its ability to activate KOR and produce a functional response. psu.edunih.gov
Cell-Based Reporter Gene Assays or GTPγS Binding Assays
Further evidence of the kappa-agonist activity of this compound comes from cell-based assays. The [35S]GTPγS binding assay is a functional assay that measures G-protein activation, a key step in opioid receptor signaling. nih.gov Studies have shown that this tetrapeptide demonstrates agonist activity in [35S]GTPγS binding assays using cells expressing the human kappa-opioid receptor. researchgate.net This confirms that its binding to KOR leads to the activation of intracellular signaling pathways. nih.govchemrxiv.org
Functional Activity of this compound
| Assay | Activity |
|---|---|
| Guinea Pig Ileum Assay | Agonist |
| Mouse Vas Deferens Assay | Agonist |
Efficacy (EC50) and Potency Determinations
The efficacy and potency of this compound have been characterized through various in vitro and in vivo assays. In a [³⁵S]GTPγS binding assay using membranes from Chinese hamster ovary (CHO) cells expressing the human kappa-opioid receptor (hKOR), the compound demonstrated potent agonist activity with an EC50 value of 0.08 nM. researchgate.net This indicates a high efficacy in activating the G-protein signaling cascade associated with the KOR.
Further studies have highlighted its functional activity in preclinical models of pain. For instance, in the mouse acetic acid writhing assay, intravenous administration of this compound produced a dose-related antinociceptive effect. researchgate.net The A50 value, the dose required to produce a 50% reduction in writhing, was determined to be 0.007 mg/kg. researchgate.net These findings underscore the potent in vivo analgesic efficacy of this tetrapeptide.
Table 1: In Vitro and In Vivo Efficacy and Potency of this compound
| Assay | Species/System | Parameter | Value |
|---|---|---|---|
| [³⁵S]GTPγS Binding Assay | CHO cells (hKOR) | EC50 | 0.08 nM researchgate.net |
| Mouse Acetic Acid Writhing Assay | Mouse | A50 (i.v.) | 0.007 mg/kg researchgate.net |
Receptor Specificity and Mechanisms of Discrimination
A defining characteristic of this compound is its exceptional selectivity for the kappa-opioid receptor over other opioid receptor subtypes. nih.govnih.gov
Exploration of Molecular Basis for High KOR Selectivity
The tetrapeptide exhibits a remarkable preference for the human kappa-opioid receptor. nih.gov In competitive binding assays, it showed a selectivity for the hKOR that was over 30,000-fold greater than for the human mu-opioid receptor (hMOR) and over 68,000-fold greater than for the human delta-opioid receptor (hDOR). nih.govnih.govpsu.edu This high degree of selectivity is a key feature that distinguishes it from many other opioid compounds.
The molecular basis for this pronounced selectivity is attributed to its unique structure, which was identified from a combinatorial library designed to find receptor-specific ligands. scispace.comku.edu While the precise molecular interactions are complex, the specific sequence and stereochemistry of the D-amino acids are crucial for its high-affinity binding to the KOR binding pocket while having minimal interaction with MOR and DOR. researchgate.net
Table 2: Receptor Binding Selectivity of this compound
| Receptor Subtype | Selectivity Ratio (vs. hKOR) |
|---|---|
| Human Mu-Opioid Receptor (hMOR) | >30,000-fold nih.govnih.govpsu.edu |
| Human Delta-Opioid Receptor (hDOR) | >68,000-fold nih.govnih.govpsu.edu |
Role of D-Amino Acids in Receptor Recognition and Activation
The composition of this compound entirely of D-amino acids is a critical factor in its pharmacological profile. nih.govscispace.comku.edu This is an unusual feature, as most naturally occurring peptides are composed of L-amino acids. The use of D-amino acids confers significant resistance to degradation by proteases, which enhances the metabolic stability of the peptide. scispace.comku.edu
From a receptor interaction standpoint, the D-stereochemistry of the amino acid residues is fundamental to the peptide's ability to bind to and activate the KOR with high selectivity. researchgate.net Studies of peptide libraries have shown that for KOR, peptides consisting entirely of D-amino acids were identified as the most selective agonists. researchgate.netnih.gov This suggests that the kappa-opioid receptor has a distinct binding pocket that favorably accommodates the D-configuration, a feature not shared to the same extent by the mu and delta receptors. The specific arrangement of the D-phenylalanine, D-norleucine, and D-arginine residues in the tetrapeptide sequence is optimized for interaction with the KOR, leading to its potent and selective agonist activity. researchgate.net The inversion of chirality from the more common L-amino acids to D-amino acids is a well-documented strategy for increasing the potency and modulating the selectivity of peptides at their target receptors. acs.orgnih.gov
Structure Activity Relationship Sar Studies of D Phe D Phe D Nle D Arg Nh2 Analogues
Positional Scanning and Amino Acid Substitutions
Systematic modifications at each amino acid position of the parent peptide have provided valuable insights into the structural requirements for high-affinity binding and functional efficacy at the KOR.
Systematic Modification at Each Amino Acid Position (D-Phe1, D-Phe2, D-Nle3, D-Arg4)
The initial discovery of D-Phe-D-phe-D-nle-D-arg-NH2 from a combinatorial library underscores the importance of the all D-amino acid composition for KOR selectivity. nih.gov This configuration provides inherent resistance to degradation by proteases. ku.edu Further studies involving the substitution of individual amino acids have elucidated the contribution of each residue to the peptide's activity. For instance, the replacement of D-Norleucine (D-Nle) at position 3 with D-Leucine (D-Leu) or D-Ornithine (D-Orn) in C-terminally modified analogues has been explored to optimize the therapeutic profile. researchgate.net
Impact of Side Chain Modifications on Receptor Binding and Functional Efficacy
Research on other peptides has shown that modifications to the phenylalanine side chain, such as para-iodination, can dramatically alter receptor selectivity and function, converting agonists to antagonists at certain melanocortin receptors. acs.org While specific data on such modifications for this compound is not detailed in the provided results, these findings highlight the sensitivity of receptor interaction to subtle changes in side chain chemistry.
Terminal Modifications and Their Pharmacological Impact
Influence of C-Terminal Amidation
The amidation of the C-terminus is a common feature in many biologically active peptides and is essential for the activity of this compound. nih.govoup.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance receptor binding and improve metabolic stability. nih.govjmb.or.kracs.org For many neuropeptides, the C-terminal amide is crucial for biological activity, and its replacement with a carboxylic acid can severely reduce receptor binding. acs.org In the context of KOR agonists, C-terminal modification of the parent peptide this compound has led to the development of analogues with peripherally restricted action, such as CR665 (FE200665), where the amide is further modified to a 4-picolylamide. researchgate.net
| Analogue | C-Terminal Modification | KOR Affinity (Ki) | Selectivity (KOR vs MOR/DOR) |
| FE200665 (CR665) | 4-picolylamide | 0.24 nM | 1/16,900/84,600 |
| FE200666 | Morpholine amide | 0.08 nM | 1/88,600/>1,250,000 |
Table 1: Pharmacological data for C-terminally modified analogues of this compound. researchgate.net
N-Terminal Acylation Effects
N-terminal acetylation is another common strategy to enhance the stability of peptides against enzymatic degradation by aminopeptidases. nih.govtandfonline.comnih.gov This modification blocks the free N-terminal amine, making the peptide less susceptible to cleavage. nih.gov Studies on other peptides, such as enkephalins and GLP-1 analogues, have demonstrated that N-terminal acetylation significantly increases their proteolytic stability while retaining biological activity. nih.govresearchgate.net While specific data on the N-terminal acylation of this compound was not found in the search results, this strategy is a well-established method for improving the pharmacokinetic properties of therapeutic peptides. tandfonline.com
Conformational Analysis and Receptor-Bound Conformations
The three-dimensional structure of this compound is a key determinant of its high affinity and selectivity for the KOR. While detailed conformational analysis and receptor-bound structures for this specific peptide are not available in the provided search results, SAR studies of related peptides suggest that a specific turn-like structure is often important for receptor recognition. For example, in melanocortin receptor ligands, specific linkers can stabilize a β-turn-like structure that is crucial for high-potency binding. nih.gov It is likely that the all-D configuration of this compound constrains its conformational flexibility, predisposing it to a bioactive conformation that fits precisely into the binding pocket of the KOR.
Theoretical Modeling of Peptide Conformation
Understanding the three-dimensional structure of this compound is fundamental to deciphering its interaction with the kappa-opioid receptor. Theoretical modeling and conformational analysis are powerful tools used to predict the likely bioactive conformations of this flexible tetrapeptide. While a crystal structure of FE 200041 bound to the KOR is not publicly available, molecular modeling studies on KOR and its ligands provide a framework for understanding these interactions. mdpi.comunibo.it
Computational approaches, such as molecular dynamics simulations and energy minimization calculations, are employed to explore the conformational landscape of the peptide. These studies suggest that the presence of D-amino acids imposes specific conformational preferences that are distinct from peptides composed of L-amino acids. plos.org For this compound, it is hypothesized that the all-D configuration promotes a compact, turn-like structure that is favorable for binding to the KOR. This conformation is believed to orient the key pharmacophoric elements—the aromatic rings of the D-Phe residues and the guanidinium (B1211019) group of the D-Arg residue—in a precise spatial arrangement required for receptor activation.
Modeling studies of other cyclic and linear opioid peptides have emphasized the importance of a well-defined conformation for receptor selectivity and efficacy. mdpi.com These computational insights guide the rational design of new analogues with potentially improved properties.
Insights from Analogues with Constrained Structures
To validate the conformational models derived from theoretical studies and to further probe the bioactive conformation, researchers synthesize and evaluate analogues of this compound with constrained structures. By reducing the conformational flexibility of the peptide, it is possible to "lock" it into a specific shape and assess the impact on biological activity.
One common strategy is the cyclization of the peptide backbone. Although direct cyclic analogues of FE 200041 are not extensively reported in the literature, the study of other cyclic opioid peptides provides valuable insights. For instance, the development of cyclic analogues of endomorphin-2, such as Tyr-c[D-Lys-Phe-Phe-Asp]NH₂, has demonstrated that cyclization can lead to compounds with mixed MOR/KOR affinity profiles and enhanced metabolic stability. mdpi.com
The introduction of sterically bulky groups or conformationally restricted amino acid mimics is another approach. For example, replacing a standard amino acid with a derivative containing a bicyclic or polycyclic structure can significantly limit the rotational freedom of the peptide backbone. amazonaws.com These modifications help to define the optimal side-chain orientations for receptor interaction.
The table below presents hypothetical data based on typical SAR findings for opioid tetrapeptides, illustrating how structural modifications can influence receptor binding affinity.
| Analogue | Modification | KOR Binding Affinity (Ki, nM) | MOR/KOR Selectivity Ratio | DOR/KOR Selectivity Ratio |
| 1 (Parent) | This compound | <1 | >3000 | >3000 |
| 2 | L-Phe-D-phe-D-nle-D-arg-NH2 | >1000 | - | - |
| 3 | D-Phe-D-Ala-D-nle-D-arg-NH2 | 50 | <100 | <100 |
| 4 | D-Phe-D-phe-D-Ala-D-arg-NH2 | 25 | ~500 | ~500 |
| 5 | D-Phe-D-phe-D-nle-L-arg-NH2 | >500 | - | - |
| 6 (CR665) | D-Phe-D-phe-D-nle-D-arg-NH(4-picolyl) | ~1 | >1000 | >1000 |
Data is illustrative and based on published findings for similar opioid peptides to demonstrate SAR principles. chemrxiv.orgacs.org
These studies collectively underscore the importance of the all-D stereochemistry and specific side-chain functionalities for the high KOR selectivity and potency of this compound. Both theoretical modeling and the study of constrained analogues continue to be invaluable tools in the rational design of novel KOR agonists with improved therapeutic profiles.
Pharmacological Characterization in Preclinical in Vivo Models: Mechanistic Investigations
Evaluation of Peripheral vs. Central Opioid Receptor Activation
In various animal models of pain, D-Phe-D-phe-D-nle-D-arg-NH2 demonstrates potent antinociceptive (pain-reducing) effects that are mediated at the periphery. nih.gov For instance, in rodent models of visceral pain, such as the acetic acid-induced writhing test, systemic administration of the compound produces a robust, dose-dependent reduction in pain behaviors. nih.govresearchgate.net Similarly, it effectively inhibits flinching behavior in the formalin test, a model that represents persistent inflammatory pain. nih.gov A key finding supporting its peripheral site of action comes from studies where the compound was administered locally into a hind paw; it produced antinociception in the ipsilateral (injected) paw but not the contralateral (uninjected) paw. nih.gov This localized effect strongly indicates that the compound acts directly on peripheral sensory neurons at the site of injury or inflammation, rather than through a central mechanism. nih.gov
A critical line of evidence for the peripherally restricted action of this compound comes from comparing its efficacy following different routes of administration. When administered systemically (e.g., intravenously), the compound is a highly potent analgesic in models of peripheral pain. researchgate.net However, when administered directly into the central nervous system (intracerebroventricularly), it is significantly less effective or requires much higher doses to produce any antinociceptive effect. omicsonline.org This marked difference in potency between systemic and central administration suggests that the peptide does not readily cross the blood-brain barrier to engage with KORs in the brain and spinal cord. scispace.comomicsonline.org This characteristic is central to its development as an analgesic agent that avoids CNS-mediated side effects. tandfonline.com
| Test | Administration Route | Effectiveness | Inference |
|---|---|---|---|
| Acetic Acid Writhing (Visceral Pain) | Systemic (Intravenous) | Highly Potent Antinociception | Compound is effective via systemic circulation. |
| Formalin Test (Inflammatory Pain) | Systemic (Intravenous) | Significant Antinociception | Effective against persistent inflammatory pain. |
| Warm Water Tail Withdrawal (Central Pain Reflex) | Systemic (Intravenous) | Effective only at very high doses | Poor penetration into the CNS. |
| Novel Object Recognition (Cognitive Function) | Central (Intracerebroventricular) | Disruption of cognitive performance | Direct central action is possible if BBB is bypassed. |
Differential Effects Following Systemic vs. Central Administration
Comparison with Other Opioid Receptor Agonists/Antagonists in Animal Models
In animal models of pain, this compound demonstrates potent antinociceptive effects that are consistent with its profile as a peripherally restricted KOR agonist. nih.govsci-hub.se Studies such as the mouse acetic acid writhing assay and the formalin-induced flinching test in rats have shown its efficacy in models of visceral and inflammatory pain. nih.govsci-hub.se A key finding from these studies is that the compound produces local, peripheral antinociception without causing centrally mediated side effects like sedation or motor impairment, even at doses significantly higher than those required for analgesia. nih.govnih.gov Its effects are reliably antagonized by the general opioid antagonist naloxone (B1662785) and by selective KOR antagonists, confirming its mechanism of action. nih.govprevor.com
Interaction with μ-Opioid Agonists (e.g., Morphine) in Analgesia Models
The development of this compound was largely driven by the need to create effective analgesics that avoid the significant adverse effects associated with traditional μ-opioid agonists like morphine. nih.gov Therefore, its comparison with morphine in animal models is primarily one of differentiation rather than direct interaction.
The antinociceptive effects of this compound are not blocked by mu-opioid receptor antagonists. nih.govprevor.com This demonstrates that it produces analgesia through a mechanistic pathway independent of the MOR, which is the primary target for morphine. While some opioid peptides have been shown to enhance morphine-induced antinociception, the research focus for this compound has been on its ability to provide pain relief without the liabilities of MOR activation, such as respiratory depression and abuse potential. nih.govunibo.it Its peripheral restriction further separates its profile from centrally acting drugs like morphine. nih.gov
Comparative Studies with δ-Opioid Agonists
Similar to its relationship with MOR agonists, the comparison of this compound with δ-opioid receptor (DOR) agonists is defined by its profound receptor selectivity. nih.gov With a selectivity for the KOR that is over 68,000 times greater than for the DOR, the compound has virtually no significant interaction with the delta-opioid system. nih.govnih.gov While DOR agonists have been investigated for their own analgesic potential, studies involving this compound consistently show that its antinociceptive effects are mediated by KOR. sci-hub.se The literature emphasizes its identity as a pure and selective KOR agonist rather than detailing direct comparative efficacy studies against specific DOR agonists in animal models. nih.govsci-hub.se
Mechanistic Insights into Receptor Signaling and Downstream Pathways
G Protein Coupling and Signaling Pathway Activation
Activation of the kappa opioid receptor by an agonist leads to conformational changes in the receptor, enabling it to interact with and activate heterotrimeric G proteins. frontiersin.org This is the initial and crucial step in the canonical signaling pathway for this class of receptors.
Kappa opioid receptors are known to couple primarily to the Gi/o family of G proteins. frontiersin.org Upon activation by an agonist, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, while the Gβγ dimer can go on to modulate other effectors such as ion channels. While D-Phe-D-phe-D-nle-D-arg-NH2 is known to be a potent KOR agonist, specific studies detailing its coupling efficiency to individual G protein subtypes (e.g., Gαi1, Gαi2, Gαi3, Gαo) are not extensively available in the public domain. However, functional assays such as GTPγS binding are used to determine the potency and efficacy of agonists in activating this G protein-mediated pathway.
Table 1: Representative G Protein Activation Profile for a Selective KOR Agonist This table presents typical data for a selective KOR agonist and is for illustrative purposes, as specific data for this compound is not available.
| Assay | Parameter | Value |
|---|---|---|
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 5.2 |
A primary consequence of KOR activation and subsequent Gi/o protein coupling is the inhibition of adenylyl cyclase activity. elifesciences.org This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a key second messenger. openaccessjournals.com By inhibiting adenylyl cyclase, KOR agonists decrease intracellular cAMP levels, which in turn affects the activity of downstream proteins such as protein kinase A (PKA). nih.gov Although this compound is expected to inhibit adenylyl cyclase through its action on KOR, quantitative data from specific adenylyl cyclase inhibition assays for this compound are not detailed in the available scientific literature.
Table 2: Representative Adenylyl Cyclase Inhibition Profile for a Selective KOR Agonist This table presents typical data for a selective KOR agonist and is for illustrative purposes, as specific data for this compound is not available.
| Assay | Parameter | Value |
|---|---|---|
| Forskolin-Stimulated cAMP Accumulation | IC₅₀ (nM) | 12.5 |
Activation of Specific G Protein Subtypes by this compound
β-Arrestin Recruitment and Receptor Internalization
In addition to G protein-mediated signaling, agonist binding to the KOR can also initiate a separate cascade of events involving β-arrestins. nih.gov These proteins play a critical role in receptor desensitization, internalization, and can also act as signal transducers themselves. nih.gov
Upon agonist binding and subsequent phosphorylation of the KOR by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited from the cytoplasm to the receptor. frontiersin.org This interaction sterically hinders further G protein coupling and targets the receptor for endocytosis. The potency and efficacy of an agonist to induce β-arrestin recruitment can be quantified using various assays, such as those based on bioluminescence resonance energy transfer (BRET) or enzyme complementation. frontiersin.organnualreviews.org Specific quantitative data on β-arrestin recruitment induced by this compound is not readily found in published research.
Table 3: Representative β-Arrestin 2 Recruitment Profile for a KOR Agonist This table presents typical data for a KOR agonist and is for illustrative purposes, as specific data for this compound is not available.
| Assay | Parameter | Value |
|---|---|---|
| β-Arrestin 2 Recruitment | EC₅₀ (nM) | 45.8 |
The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). annualreviews.orgnih.gov A G protein-biased KOR agonist might be expected to produce analgesia with a reduced side-effect profile, as some adverse effects of KOR activation have been linked to the β-arrestin pathway. nih.govfrontiersin.org To characterize the bias of a compound like this compound, a quantitative comparison of its potency and efficacy in G protein activation assays and β-arrestin recruitment assays would be necessary. Such a detailed analysis for this compound is not currently available in the scientific literature.
Quantitative Assessment of this compound Induced β-Arrestin Recruitment
Receptor Desensitization and Tolerance Mechanisms in Research Models
Prolonged or repeated exposure to an agonist can lead to receptor desensitization, a process where the cellular response to the agonist is diminished over time. frontiersin.org This is a key mechanism underlying the development of tolerance to many drugs. For opioid receptors, desensitization is closely linked to receptor phosphorylation and β-arrestin-mediated internalization. frontiersin.orgnih.gov While the general mechanisms of opioid receptor desensitization are well-studied, specific research on the desensitization and tolerance profile of this compound in various research models has not been extensively reported. Studies on its derivatives, such as CR665, have focused on their acute effects and peripheral restriction. scispace.comresearchgate.net
Advanced Research Methodologies and Applications of D Phe D Phe D Nle D Arg Nh2 As a Probe
Use in Combinatorial Library Screening and Peptide Discovery
The discovery of D-Phe-D-phe-D-nle-D-arg-NH2 is a direct result of the application of combinatorial chemistry, a powerful methodology for identifying novel bioactive compounds. scispace.com Specifically, it was identified from a mixture-based positional scanning combinatorial library comprising millions of tetrapeptide sequences. researchgate.net This unbiased screening approach allows for the rapid survey of vast chemical space to find ligands for specific biological targets.
The library was screened in binding assays against the three main opioid receptors: mu (µ), delta (δ), and kappa (κ). researchgate.net This process successfully identified new, highly active peptides with distinct selectivity profiles for each receptor type from a single library, demonstrating the efficiency of the technique. researchgate.net this compound emerged from this screening as a potent and exceptionally selective agonist for the kappa-opioid receptor (KOR). researchgate.netmdpi.comresearchgate.net Its identification validated the use of combinatorial libraries not only for lead discovery but also for uncovering ligands with unique properties, such as the all-D-amino acid configuration that enhances metabolic stability. scispace.comnih.gov
| Library Type | Screening Target | Key Finding | Reference |
|---|---|---|---|
| Mixture-Based Positional Scanning Tetrapeptide Library (6,250,000 compounds) | Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptors | Identification of this compound as a highly potent and selective KOR agonist. | researchgate.net |
Application in Investigating Peripheral Opioid System Physiology
A significant application of this compound, also known by its research code FE200041, is in the study of the peripheral opioid system. nih.govwmpllc.org Research has demonstrated that this tetrapeptide acts as a potent and efficacious KOR agonist that is restricted primarily to the periphery. scispace.comnih.govnih.gov This peripheral restriction is a crucial attribute, as it allows researchers to probe the function of peripheral opioid receptors without the confounding central nervous system effects, such as sedation, that are common with other opioid agonists. scispace.comresearchgate.net
The peptide exhibits remarkable selectivity for the human kappa-opioid receptor. In vitro studies have shown its selectivity to be over 30,000-fold greater for KOR compared to the human mu-opioid receptor and over 68,000-fold greater than for the human delta-opioid receptor. nih.gov This high degree of selectivity makes it an invaluable tool for isolating and studying KOR-mediated pathways in peripheral tissues. nih.govwmpllc.org For example, it has been used in preclinical models to demonstrate that selective activation of peripheral KORs can produce localized antinociception, highlighting the role of these receptors in modulating pain outside of the brain and spinal cord. nih.govresearchgate.net
| Compound | Receptor Target | Selectivity Profile | Key Application | Reference |
|---|---|---|---|---|
| This compound (FE200041) | Kappa-Opioid Receptor (KOR) | >30,000-fold vs. Mu-Opioid Receptor; >68,000-fold vs. Delta-Opioid Receptor | Probe for peripheral KOR-mediated antinociception. | nih.gov |
Development of Prodrugs or Delivery Systems for Research Enhancements
While this compound is a potent research tool, its utility can be limited by poor oral bioavailability, a common challenge for peptide-based compounds. researchgate.net This has spurred research into the development of modified analogues and delivery systems to enhance its properties for specific research applications, particularly those requiring oral administration. researchgate.netopenmedicinalchemistryjournal.com The modern approach to prodrug design often involves exploiting specific membrane transporters or cellular enzymes to improve intestinal permeability and control drug release. science.gov The core structure of this compound has served as a template for these research enhancements. scispace.comopenmedicinalchemistryjournal.com
To assess the potential for oral absorption of newly designed peptide analogues, researchers rely on established in vitro models of the intestinal barrier. nih.govfrontiersin.org The most widely used model is the Caco-2 cell line, which is derived from human colorectal adenocarcinoma. nih.govresearchgate.net When cultured on semi-permeable filters, Caco-2 cells differentiate to form a polarized monolayer of enterocytes that mimics many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of brush border enzymes and transport proteins. nih.govresearchgate.net
Researchers use this model to measure the transepithelial transport of compounds from an apical (lumen side) to a basolateral (blood side) compartment. nih.govresearchgate.net The resulting data are used to calculate an apparent permeability coefficient (Papp), which helps predict in vivo intestinal absorption. nih.govnih.gov This methodology is crucial for screening peptide libraries or series of analogues to identify structures with improved permeability, guiding the design of compounds with enhanced oral research exposure. nih.gov
The tetrapeptide this compound and its direct C-terminally modified analogue, CR665, are highly potent peripheral KOR agonists but are inactive when administered orally in research models. researchgate.netopenmedicinalchemistryjournal.com To overcome this limitation for research purposes, subsequent efforts focused on designing new analogues with improved oral activity. One successful strategy involved modifying the D-Arginine residue at position 4 of the peptide sequence. openmedicinalchemistryjournal.commdpi.com
In one study, a series of analogues of CR665 was synthesized with various proprietary modifications to the D-Arg residue. openmedicinalchemistryjournal.com These new compounds were then screened for oral efficacy in a rat model of peripheral pain. Several of the modified analogues demonstrated a significant ability to block pain responses following oral gavage, whereas the parent compound CR665 had no significant effect. openmedicinalchemistryjournal.com This research demonstrates that targeted chemical modifications to the original this compound scaffold can successfully impart the ability to cross the gut barrier, creating valuable research probes for studying the effects of peripheral KOR activation via oral administration routes. openmedicinalchemistryjournal.commdpi.com
In Vitro Models for Intestinal Barrier Permeability (e.g., Caco-2 Cells)
Structural Biology Approaches (e.g., Co-crystallization with Receptors)
Understanding how a peptide ligand binds to its receptor at the atomic level is fundamental for rational drug design. Structural biology techniques, particularly X-ray crystallography and cryogenic electron microscopy (cryo-EM), are the primary methods used to elucidate these interactions. The goal of co-crystallization is to obtain a high-resolution three-dimensional structure of the ligand-receptor complex.
While a specific co-crystal structure of this compound bound to the kappa-opioid receptor is not publicly available, this approach has been instrumental in the broader field of peptide-receptor interactions. For instance, structural studies of antagonists bound to the human melanocortin 4 receptor (MC4R), a target for related D-Phe-containing peptides, have unveiled key binding details and opened new avenues for structure-based drug design. researchgate.net Similarly, the crystallization of human alpha-thrombin in complex with the inhibitor D-Phe-Pro-Arg-chloromethylketone has provided detailed insights into the enzyme's active site. nih.gov These examples highlight the power of structural biology to reveal the precise molecular interactions that govern a peptide's affinity and selectivity, information that is invaluable for the future design of more refined research probes and therapeutics based on scaffolds like this compound.
Q & A
Basic Research Questions
Q. What is the structural configuration of D-Phe-D-phe-D-nle-D-arg-NH₂, and how does it influence its pharmacological activity as a kappa opioid receptor agonist?
- Methodological Answer : The peptide’s activity is determined by its D-amino acid sequence and C-terminal amidation, which enhance metabolic stability and receptor selectivity. Structural analysis via NMR spectroscopy or X-ray crystallography can confirm backbone geometry and side-chain interactions. For example, Vanderah et al. (2004) demonstrated that the D-configuration prevents enzymatic degradation and optimizes binding to peripheral kappa opioid receptors (KORs) .
Q. What in vitro assays are recommended to evaluate the selectivity of D-Phe-D-phe-D-nle-D-arg-NH₂ for KOR over other opioid receptors?
- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-U69593 for KOR, [³H]-DAMGO for MOR) in transfected HEK293 cells. Calculate IC₅₀ values and Ki ratios to quantify selectivity. Cross-validate with functional assays (e.g., cAMP inhibition via forskolin stimulation) to confirm biased agonism, as described in Violin et al. (2014) .
Q. How can researchers synthesize D-Phe-D-phe-D-nle-D-arg-NH₂ with high purity for preclinical studies?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Optimize coupling efficiency for D-amino acids with HATU/DIPEA activation. Purify via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and validate purity (>95%) using LC-MS. Refer to DSPE-PEG-NH₂ synthesis protocols ( ) for analogous amine-terminal conjugation strategies .
Advanced Research Questions
Q. What experimental designs address the blood-brain barrier (BBB) exclusion of D-Phe-D-phe-D-nle-D-arg-NH₂ in central nervous system (CNS) studies?
- Methodological Answer : Use in situ brain perfusion models in rodents to quantify BBB permeability. Compare CNS exposure via LC-MS/MS in brain homogenates vs. plasma. To bypass BBB limitations, employ intrathecal administration or nanoparticle encapsulation (e.g., PEGylated liposomes, as in ) for targeted delivery .
Q. How should researchers analyze biased signaling (G-protein vs. β-arrestin pathways) of D-Phe-D-phe-D-nle-D-arg-NH₂ at KORs?
- Methodological Answer : Conduct BRET (Bioluminescence Resonance Energy Transfer) assays using HEK293 cells co-expressing KOR and biosensors for Gαi/o activation (e.g., Gγ9-Rluc8) and β-arrestin recruitment (e.g., Venus-β-arrestin2). Normalize data to reference agonists (e.g., U50488 for balanced signaling) and calculate bias factors using the Black-Leff operational model .
Q. What strategies reconcile contradictory in vitro vs. in vivo efficacy data for D-Phe-D-phe-D-nle-D-arg-NH₂ in pain models?
- Methodological Answer : Perform integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for metabolic clearance and tissue distribution differences. Validate in vivo target engagement using receptor occupancy assays (e.g., ex vivo autoradiography) and correlate with behavioral endpoints (e.g., von Frey filament tests). Address species-specific KOR splice variants via transcriptomic analysis .
Data Contradiction & Reproducibility
Q. How can discrepancies in reported KOR binding affinities (Ki) for D-Phe-D-phe-D-nle-D-arg-NH₂ be resolved?
- Methodological Answer : Standardize assay conditions (e.g., membrane preparation methods, buffer pH, and GTPγS concentration) to minimize variability. Use a reference compound (e.g., U69593) as an internal control. Publish raw data and statistical parameters (e.g., confidence intervals, n-values) per Nature Research’s reproducibility guidelines ( ) .
Q. What quality controls ensure batch-to-batch consistency in peptide synthesis?
- Methodological Answer : Implement orthogonal analytical techniques:
- Purity : LC-MS with UV/Vis and ESI detection.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks).
- Bioactivity : Baseline functional assays (e.g., cAMP inhibition EC₅₀).
Document all protocols in line with ISO 9001 and ICH Q7 standards .
Comparative Analysis Table
Ethical & Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
